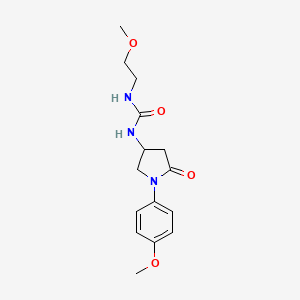

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-8-7-16-15(20)17-11-9-14(19)18(10-11)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFVSPMLBLISDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an aromatic ring substituted with a leaving group.

Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced through an alkylation reaction, where an alkyl halide reacts with a nucleophile.

Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the pyrrolidinone ring can yield hydroxypyrrolidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Physicochemical and Pharmacokinetic Properties

- Polarity: The target compound’s 2-methoxyethyl group provides intermediate polarity compared to the more lipophilic ethoxyphenyl (877640-52-3) or electron-deficient cyanoethyl (877640-27-2) analogs. This may optimize blood-brain barrier penetration relative to highly polar derivatives .

- Metabolic Stability : Urea derivatives with bulky substituents (e.g., 2,4-dimethoxyphenyl in Compound 1) often exhibit slower hepatic clearance due to steric hindrance of metabolic enzymes . The target compound’s smaller 2-methoxyethyl group may increase susceptibility to oxidation.

Biological Activity

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, with the CAS number 878062-65-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 307.34 g/mol. The structure includes a pyrrolidine ring, which is often associated with various bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.34 g/mol |

| CAS Number | 878062-65-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted isocyanates and amines, which undergo condensation reactions to form the urea linkage.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . These studies suggest that the compound could be explored further for its potential in treating bacterial infections.

Anticancer Properties

In vitro studies have demonstrated that related compounds possess anticancer activities. For example, certain derivatives were evaluated for their antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated moderate inhibitory effects on cell proliferation, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states. Inhibition studies showed that some derivatives exhibited strong inhibitory activity against AChE, which is relevant for neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects may involve:

- Binding Affinity : The methoxyphenyl group enhances binding to specific targets such as enzymes and receptors.

- Inhibition of Enzymatic Activity : By interacting with the active sites of enzymes like AChE, the compound can modulate their activity.

Case Studies

Several case studies have highlighted the biological activities of structurally similar compounds:

- Antimicrobial Screening : A study reported moderate to strong activity against Salmonella typhi with IC50 values indicating effective concentrations for inhibition .

- Anticancer Evaluation : Compounds evaluated against MDA-MB-231 cells showed varying degrees of inhibition, with some reaching IC50 values below 10 µM, suggesting potential therapeutic applications .

- Enzyme Inhibition : A series of piperidine derivatives were tested for urease inhibition, with several showing IC50 values significantly lower than standard inhibitors, indicating promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.